Cas no 902837-52-9 (2-Ethoxy-5-iodopyridine)

2-Ethoxy-5-iodopyridine is a versatile heterocyclic compound with a pyridine ring substituted with an ethoxy group and an iodine atom. It is known for its excellent solubility and reactivity, making it a valuable intermediate in organic synthesis. This compound facilitates the formation of carbon-carbon bonds and offers a wide range of substitution patterns, enhancing its utility in pharmaceutical and agrochemical applications.
2-Ethoxy-5-iodopyridine structure
2-Ethoxy-5-iodopyridine structure
商品名:2-Ethoxy-5-iodopyridine
CAS番号:902837-52-9
MF:C7H8INO
メガワット:249.048994064331
MDL:MFCD07781181
CID:1090895
PubChem ID:42553167

2-Ethoxy-5-iodopyridine 化学的及び物理的性質

名前と識別子

    • 2-Ethoxy-5-iodopyridine
    • 2-ETHOXY-5-IODO-PYRIDINE 2-ETHOXY-5-IODO-PYRIDINE
    • 2-ETHOXY-5-IODO-PYRIDINE
    • Pyridine, 2-ethoxy-5-iodo-
    • AK144123
    • ST24040524
    • 2-Ethoxy-5-iodopyridine (ACI)
    • DS-7763
    • DB-251466
    • AKOS022178120
    • CLB83752
    • I10234
    • 902837-52-9
    • AC-27516
    • CS-0186629
    • MFCD07781181
    • SCHEMBL3721726
    • DTXSID801313589
    • MDL: MFCD07781181
    • インチ: 1S/C7H8INO/c1-2-10-7-4-3-6(8)5-9-7/h3-5H,2H2,1H3
    • InChIKey: AIFZXWONOPNLLM-UHFFFAOYSA-N
    • ほほえんだ: IC1C=CC(OCC)=NC=1

計算された属性

  • せいみつぶんしりょう: 248.96506g/mol
  • どういたいしつりょう: 248.96506g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 99.6
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 22.1
  • 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

  • 密度みつど: 1.714
  • ふってん: 253°C at 760 mmHg
  • フラッシュポイント: 107℃
  • かんど: Light Sensitive

2-Ethoxy-5-iodopyridine セキュリティ情報

2-Ethoxy-5-iodopyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
E892268-100mg
2-Ethoxy-5-iodopyridine
902837-52-9
100mg
$ 70.00 2022-06-05
eNovation Chemicals LLC
D752457-1g
2-ETHOXY-5-IODO-PYRIDINE
902837-52-9 97%
1g
$75 2024-06-06
Chemenu
CM173674-5g
2-ethoxy-5-iodopyridine
902837-52-9 97%
5g
$252 2021-08-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1257299-25g
2-Ethoxy-5-iodopyridine
902837-52-9 97%
25g
¥3408.00 2024-04-26
Ambeed
A264714-250mg
2-Ethoxy-5-iodopyridine
902837-52-9 97%
250mg
$9.0 2024-04-16
abcr
AB176414-1g
2-Ethoxy-5-iodopyridine, 95%; .
902837-52-9 95%
1g
€84.50 2024-04-16
Ambeed
A264714-1g
2-Ethoxy-5-iodopyridine
902837-52-9 97%
1g
$22.0 2024-04-16
Ambeed
A264714-100g
2-Ethoxy-5-iodopyridine
902837-52-9 97%
100g
$1201.0 2024-04-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1257299-100g
2-Ethoxy-5-iodopyridine
902837-52-9 97%
100g
¥10228.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1257299-5g
2-Ethoxy-5-iodopyridine
902837-52-9 97%
5g
¥1027.00 2024-04-26

2-Ethoxy-5-iodopyridine 関連文献

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2-Ethoxy-5-iodopyridineに関する追加情報

Introduction to 2-Ethoxy-5-iodopyridine (CAS No. 902837-52-9)

2-Ethoxy-5-iodopyridine, identified by the Chemical Abstracts Service Number (CAS No.) 902837-52-9, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic organic molecule, featuring an ethoxy group at the 2-position and an iodine substituent at the 5-position of a pyridine ring, has garnered considerable attention due to its versatile applications in synthetic chemistry and medicinal chemistry. The unique structural attributes of 2-Ethoxy-5-iodopyridine make it a valuable intermediate in the development of various bioactive molecules, particularly in the synthesis of targeted therapeutics and functional materials.

The compound's molecular structure, characterized by a pyridine core adorned with functional groups, positions it as a key building block in organic synthesis. The presence of an iodine atom at the 5-position enhances its reactivity, making it particularly useful in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These reactions are fundamental in constructing complex molecular architectures, enabling the creation of novel compounds with tailored biological activities. The ethoxy group at the 2-position contributes to the compound's stability and solubility profile, facilitating its use in diverse chemical transformations.

In recent years, 2-Ethoxy-5-iodopyridine has been extensively explored in the development of small-molecule inhibitors for therapeutic applications. Its pyridine scaffold is a common motif in many pharmacologically active agents, owing to its ability to interact with biological targets such as enzymes and receptors. Researchers have leveraged the reactivity of 2-Ethoxy-5-iodopyridine to design molecules targeting various disease pathways, including cancer, inflammation, and infectious diseases. The compound's role as a precursor in drug discovery underscores its importance in modern medicinal chemistry.

One of the most compelling aspects of 2-Ethoxy-5-iodopyridine is its utility in fragment-based drug design. By serving as a scaffold or a key intermediate, this compound enables chemists to generate libraries of diverse compounds for high-throughput screening. This approach has proven effective in identifying lead compounds with promising pharmacological properties. The ability to modify both the ethoxy and iodine substituents allows for fine-tuning of physicochemical properties, such as solubility and metabolic stability, which are critical for drug efficacy and safety.

Advances in synthetic methodologies have further expanded the applications of 2-Ethoxy-5-iodopyridine. Modern techniques, such as flow chemistry and microwave-assisted synthesis, have streamlined its preparation, making it more accessible for industrial-scale production. These innovations not only enhance efficiency but also reduce costs associated with drug development. Moreover, green chemistry principles have been integrated into its synthesis, minimizing waste and hazardous byproducts, thereby aligning with sustainable practices.

The role of 2-Ethoxy-5-iodopyridine extends beyond pharmaceuticals into materials science. Its pyridine core can be incorporated into organic electronic materials, such as light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The iodine substituent facilitates further functionalization, allowing for the creation of conjugated polymers with enhanced electronic properties. These materials are crucial for developing next-generation display technologies and renewable energy solutions.

Recent studies have highlighted the potential of 2-Ethoxy-5-iodopyridine in medicinal chemistry through its application in designing kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, making them attractive targets for therapeutic intervention. By modifying the structure of 2-Ethoxy-5-iodopyridine, researchers have developed potent inhibitors that selectively inhibit aberrant kinase activity associated with diseases like cancer. These inhibitors exhibit promising preclinical results, paving the way for clinical trials and potential market approval.

The compound's versatility also shines in the realm of antimicrobial research. The rise of antibiotic-resistant pathogens necessitates innovative strategies for combating infections. 2-Ethoxy-5-iodopyridine has been utilized as a key intermediate in synthesizing novel antimicrobial agents that disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Such efforts are critical in addressing global health challenges posed by multidrug-resistant bacteria.

In conclusion, 2-Ethoxy-5-iodopyridine (CAS No. 902837-52-9) stands as a cornerstone molecule in synthetic and medicinal chemistry. Its unique structural features enable diverse applications across pharmaceuticals, materials science, and beyond. As research continues to uncover new possibilities for this compound, its significance is poised to grow further, driving innovation and progress in multiple scientific domains.

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清らかである:99%/99%/99%
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